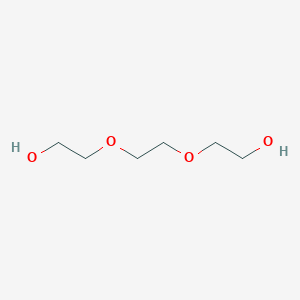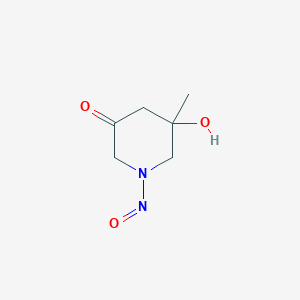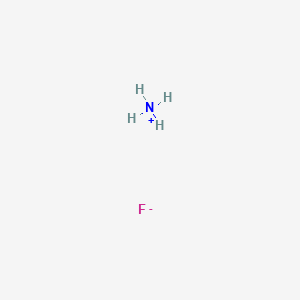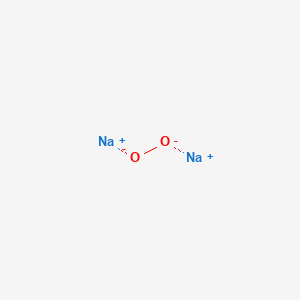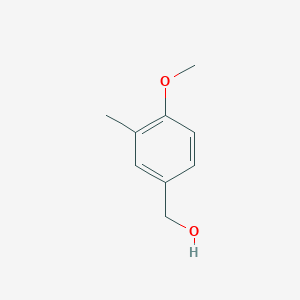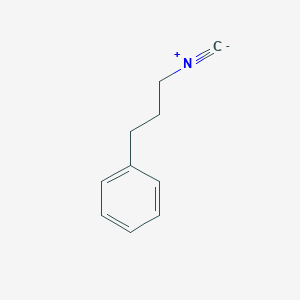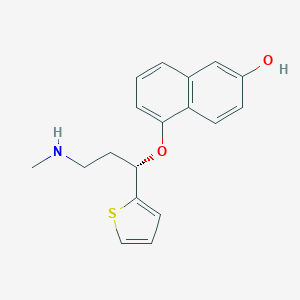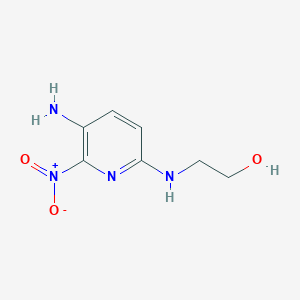![molecular formula C10H8N2O B049863 1,3-Dihydrofuro[3,4-b]quinoxaline CAS No. 114096-83-2](/img/structure/B49863.png)
1,3-Dihydrofuro[3,4-b]quinoxaline
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1,3-Dihydrofuro[3,4-b]quinoxaline, also known as DHFQ, is a heterocyclic compound that has gained significant attention in scientific research due to its potential therapeutic applications. DHFQ is a member of the quinoxaline family and has a unique structure that makes it an attractive target for drug discovery. In
作用機序
The mechanism of action of 1,3-Dihydrofuro[3,4-b]quinoxaline is not fully understood, but it is believed to act by inhibiting various enzymes and signaling pathways in cells. 1,3-Dihydrofuro[3,4-b]quinoxaline has been found to inhibit the activity of topoisomerase II, an enzyme that plays a critical role in DNA replication and repair. 1,3-Dihydrofuro[3,4-b]quinoxaline has also been found to inhibit the activity of protein kinase C, an enzyme that is involved in cell signaling pathways. These inhibitory effects may contribute to the anti-cancer and neuroprotective properties of 1,3-Dihydrofuro[3,4-b]quinoxaline.
Biochemical and Physiological Effects:
1,3-Dihydrofuro[3,4-b]quinoxaline has been found to have a range of biochemical and physiological effects. In vitro studies have shown that 1,3-Dihydrofuro[3,4-b]quinoxaline can induce apoptosis in cancer cells, inhibit bacterial and fungal growth, and protect neurons from oxidative stress. In vivo studies have shown that 1,3-Dihydrofuro[3,4-b]quinoxaline can inhibit tumor growth and improve cognitive function in animal models of Alzheimer's disease and Parkinson's disease.
実験室実験の利点と制限
One of the main advantages of 1,3-Dihydrofuro[3,4-b]quinoxaline is its relative ease of synthesis, which makes it a readily available compound for scientific research. 1,3-Dihydrofuro[3,4-b]quinoxaline also has a unique structure that makes it an attractive target for drug discovery. However, one limitation of 1,3-Dihydrofuro[3,4-b]quinoxaline is its low solubility in water, which can make it difficult to work with in certain experimental settings.
将来の方向性
There are many potential future directions for 1,3-Dihydrofuro[3,4-b]quinoxaline research. One area of focus could be the development of 1,3-Dihydrofuro[3,4-b]quinoxaline-based drugs for the treatment of cancer and neurological disorders. Another area of focus could be the investigation of the mechanism of action of 1,3-Dihydrofuro[3,4-b]quinoxaline and the identification of specific targets for drug development. Additionally, further studies could be conducted to explore the potential use of 1,3-Dihydrofuro[3,4-b]quinoxaline in combination with other drugs for enhanced therapeutic efficacy.
合成法
The synthesis of 1,3-Dihydrofuro[3,4-b]quinoxaline involves the reaction of 2-nitrobenzaldehyde with ethyl acetoacetate in the presence of ammonium acetate and acetic acid. The resulting product is then reduced using sodium borohydride to yield 1,3-Dihydrofuro[3,4-b]quinoxaline. The synthesis of 1,3-Dihydrofuro[3,4-b]quinoxaline is relatively simple and can be easily scaled up for large-scale production.
科学的研究の応用
1,3-Dihydrofuro[3,4-b]quinoxaline has shown promising results in scientific research, particularly in the field of medicinal chemistry. 1,3-Dihydrofuro[3,4-b]quinoxaline has been found to have potent anti-cancer activity, with studies showing that it can induce apoptosis in cancer cells. 1,3-Dihydrofuro[3,4-b]quinoxaline has also been found to have antibacterial and antifungal properties, making it a potential candidate for the development of new antibiotics. Additionally, 1,3-Dihydrofuro[3,4-b]quinoxaline has been investigated for its potential use in the treatment of neurological disorders such as Alzheimer's disease and Parkinson's disease.
特性
CAS番号 |
114096-83-2 |
|---|---|
製品名 |
1,3-Dihydrofuro[3,4-b]quinoxaline |
分子式 |
C10H8N2O |
分子量 |
172.18 g/mol |
IUPAC名 |
1,3-dihydrofuro[3,4-b]quinoxaline |
InChI |
InChI=1S/C10H8N2O/c1-2-4-8-7(3-1)11-9-5-13-6-10(9)12-8/h1-4H,5-6H2 |
InChIキー |
JBPRDVOGSJSKFT-UHFFFAOYSA-N |
SMILES |
C1C2=NC3=CC=CC=C3N=C2CO1 |
正規SMILES |
C1C2=NC3=CC=CC=C3N=C2CO1 |
同義語 |
Furo[3,4-b]quinoxaline, 1,3-dihydro- |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




